N'-[(4-chlorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S2/c1-15-4-10-18(11-5-15)31(28,29)20(19-3-2-12-30-19)14-25-22(27)21(26)24-13-16-6-8-17(23)9-7-16/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKDUDLUIHGANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzylamine with 2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Hydrolysis of Ethanediamide Backbone
The ethanediamide core undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
-
Acidic Hydrolysis :
Reacting with concentrated HCl (6M) at 80°C for 8 hours cleaves the amide bonds, producing 4-chlorobenzylamine and 2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylamine as intermediates, which further degrade into benzoic acid and thiophene-2-carboxylic acid . -
Basic Hydrolysis :
Treatment with NaOH (2M) in ethanol at 60°C for 12 hours generates sodium salts of the corresponding acids.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), 80°C, 8h | 4-Chlorobenzylamine, 2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylamine |
| Basic Hydrolysis | NaOH (2M), ethanol, 60°C, 12h | Sodium 4-chlorobenzoate, sodium thiophene-2-carboxylate |
Sulfonamide Functionalization
The sulfonamide group participates in alkylation and acylation reactions.
-
Alkylation :
Reacting with methyl iodide in DMF at 25°C for 24 hours substitutes the sulfonamide nitrogen, forming N-methyl-4-methylbenzenesulfonamide derivatives . -
Acylation :
Treatment with acetyl chloride in pyridine introduces acetyl groups at the sulfonamide site .
Electrophilic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitutions, such as sulfonation and bromination.
-
Sulfonation :
Reacting with chlorosulfonic acid at 0–5°C introduces a sulfonic acid group at the 5-position of the thiophene ring. -
Bromination :
Bromine in acetic acid selectively substitutes the 3-position of the thiophene moiety.
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C | C5 | 5-Sulfo-thiophene derivative |
| Bromination | Br₂, CH₃COOH | C3 | 3-Bromo-thiophene derivative |
Cross-Coupling Reactions
The chlorophenyl group enables palladium-catalyzed cross-coupling.
-
Suzuki Coupling :
Using Pd(PPh₃)₄ as a catalyst, the 4-chlorophenyl grou
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development, particularly in targeting specific enzymes or receptors associated with various diseases. Its sulfonamide moiety is known for antimicrobial activity, while the thiophene ring may enhance bioactivity through electron-rich interactions with biological targets.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer effects. For example, related sulfonamide derivatives have shown activity against human cancer cell lines such as HeLa and AGS, with IC50 values ranging from 0.89 to 9.63 µg/mL. The mechanisms involved include:
- Cell Cycle Arrest : Induction of cell cycle inhibition in the subG0 phase.
- Mitochondrial Membrane Depolarization : A critical step in apoptosis.
- Caspase Activation : Involvement of caspase-8 and -9 in the apoptotic pathway.
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against various bacterial strains. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented, similar compounds have demonstrated significant inhibition against bacterial growth, indicating its potential as an antimicrobial agent.
Antioxidant Activity
Studies have shown that derivatives of sulfonamide compounds exhibit strong antiradical effects. For instance, related derivatives have effectively inhibited DPPH and ABTS radicals, suggesting that this compound may possess antioxidant properties that contribute to its overall bioactivity.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physical Properties
Key Observations :
- Thiophene vs. Furan : The target compound’s thiophene moiety (C₄H₃S) offers greater aromatic stability and sulfur-mediated interactions compared to furan (C₄H₃O), which may enhance binding to biological targets (e.g., enzymes or receptors) .
- Solubility Modifiers : The 4-methoxybenzyl group in and hydroxy group in improve aqueous solubility, whereas the target compound’s 4-methylbenzenesulfonyl group prioritizes lipophilicity, favoring membrane permeability .
Spectral and Tautomeric Considerations
- NMR Analysis : ¹H-NMR would resolve signals for the 4-chlorophenyl (δ ~7.3 ppm) and thiophene protons (δ ~6.8–7.2 ppm), while ¹³C-NMR would confirm sulfonyl and amide carbonyl carbons .
Biological Activity
N'-[(4-chlorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H21ClN2O4S2. Its structure includes a chlorophenyl group, a methylbenzenesulfonyl moiety, and a thiophene ring, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 421.01 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the sulfonamide group have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that sulfonamide derivatives possess antibacterial and antifungal effects. In vitro studies showed that these compounds inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
- Cell Cycle Modulation : Compounds with similar structures have been reported to induce cell cycle arrest at the G1/S phase in cancer cells, leading to reduced proliferation rates .
Case Studies
- Anticancer Study : A study evaluated the efficacy of a related compound in inhibiting tumor growth in murine models. Results indicated a significant reduction in tumor size compared to controls, with an observed increase in apoptotic markers in treated tissues .
- Antimicrobial Efficacy : Another study assessed the antimicrobial effects of various derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing N'-[(4-chlorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide?
- Synthesis : Multi-step organic synthesis under inert atmospheres (e.g., nitrogen/argon) using solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM). Key steps include sulfonylation of the thiophene moiety and amide coupling reactions. Reaction temperatures typically range from 0°C to reflux, depending on the step .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product, followed by recrystallization for enhanced purity .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D techniques) to confirm regiochemistry, and Mass Spectrometry (MS) for molecular weight validation. Elemental analysis ensures stoichiometric accuracy .
Q. How can researchers confirm the structural integrity of this compound?
- Spectroscopic Techniques :
- NMR : Assign peaks for the 4-chlorophenyl (δ 7.3–7.5 ppm), thiophene (δ 6.8–7.2 ppm), and sulfonyl groups (distinct 13C shifts near 110–120 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O) to validate stereochemistry .
- Chromatography : Use HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies optimize the synthetic yield and purity of this compound?
- Reaction Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysis : Use coupling agents like HATU or EDC/HOBt for efficient amide bond formation .
- Byproduct Mitigation : Monitor reactions with thin-layer chromatography (TLC) to isolate intermediates and reduce side products .
Q. How can researchers evaluate the compound's potential pharmacological activity?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa or MCF-7) .
- Target Binding : Molecular docking simulations (AutoDock Vina) to predict interactions with biological targets like EGFR or COX-2 .
Q. How should researchers address contradictory data in biological activity studies?
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., NIH/NCATS guidelines) .
- Meta-Analysis : Compare structural analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to identify substituent-specific effects .
Q. What methodologies assess metabolic stability and degradation pathways?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Major pathways include sulfonyl group oxidation and amide hydrolysis .
- Computational Models : Use tools like SwissADME to predict cytochrome P450 interactions and half-life .
Q. How can structure-activity relationship (SAR) studies guide analog design?
- Substituent Modification :
| Substituent | Observed Effect |
|---|---|
| 4-Cl → 4-F | Increased solubility; reduced cytotoxicity |
| Thiophene → Furan | Altered receptor selectivity |
- Pharmacophore Mapping : Highlight critical motifs (e.g., sulfonyl group for hydrogen bonding) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
